molecular formula C7H7F2NO B2406416 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 1955553-05-5

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile

Cat. No.: B2406416
CAS No.: 1955553-05-5
M. Wt: 159.136
InChI Key: KBDKICAGRJEDRE-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile (CAS: 1909325-78-5) is a bicyclic organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.14 g/mol . Its structure features a strained bicyclo[4.1.0]heptane core with two fluorine atoms at the 7-position, an oxygen atom in the 2-oxabicyclo system, and a nitrile group at the 1-position. This compound is commercially available as a liquid stored at +4°C and is priced at €745.00 for 50 mg (CymitQuimica) . It serves as a critical building block in medicinal chemistry and organic synthesis, particularly for introducing fluorinated bicyclic motifs into target molecules.

Properties

IUPAC Name

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDKICAGRJEDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a precursor compound containing fluorine and nitrile groups. The reaction conditions often include the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile 1909325-78-5 C₇H₇F₂NO 159.14 -CN, -F, oxygen bridge
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid 1955548-76-1 C₇H₇F₂O₃ 191.13 -COOH, -F, oxygen bridge
Bicyclo[4.1.0]heptane-1-ethanamine, 7,7-difluoro- N/A C₉H₁₅F₂N 175.22 -CH₂CH₂NH₂, -F
(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride 1955498-82-4 C₈H₁₃ClF₂NO 220.65 -CH₂NH₂·HCl, -F, oxygen bridge
1-Methylbicyclo[4.1.0]heptane-7,7-dicarbonitrile 20728-03-4 C₁₀H₁₀N₂ 158.21 -CN, -CH₃, no oxygen bridge

Structural Insights :

  • The nitrile group in the target compound enhances electrophilicity, enabling nucleophilic additions or reductions to amines .
  • Replacement of the nitrile with a carboxylic acid (CAS 1955548-76-1) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity .
  • The ethanamine derivative (C₉H₁₅F₂N) introduces a basic amine group, making it suitable for salt formation (e.g., hydrochloride in CAS 1955498-82-4) and pharmaceutical applications .
  • Methyl-substituted analogues (e.g., 1-Methylbicyclo[4.1.0]heptane-7,7-dicarbonitrile) lack fluorine and oxygen atoms, reducing electronegativity and ring strain .

Physicochemical Properties

Property 7,7-Difluoro-2-oxabicyclo[...]-carbonitrile 7,7-Difluoro-2-oxabicyclo[...]-carboxylic acid Bicyclo[...]-ethanamine
Physical State Liquid Not specified (likely solid) Liquid
Storage Temp. +4°C Not specified Not specified
Molecular Weight 159.14 191.13 175.22
Key Functional Groups -CN, -F -COOH, -F -CH₂CH₂NH₂, -F

Fluorine Impact : The presence of two fluorine atoms in all derivatives increases metabolic stability and electronegativity, influencing intermolecular interactions and bioavailability .

Reactivity and Functionalization Potential

  • Nitrile Group : Facilitates conversion to amines (via reduction) or carboxylic acids (via hydrolysis) .
  • Carboxylic Acid Derivative : Suitable for esterification or amide coupling .
  • Ethanamine Derivative : Enables salt formation (e.g., hydrochloride) for improved solubility in APIs .

Biological Activity

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile is a bicyclic compound characterized by its unique structural features, which include a bicyclic framework and fluorinated substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C7H11F2NOC_7H_{11}F_2NO. The structure can be represented as follows:

SMILES C1C[C@@H]2[C@@](C2(F)F)(OC1)CN\text{SMILES }C1C[C@@H]2[C@@](C2(F)F)(OC1)CN

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a pharmaceutical agent. However, comprehensive data on its biological effects remain limited.

Antimicrobial Activity

Preliminary investigations suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown promising activity against various bacterial strains, indicating potential for further exploration of this compound in this area.

Neuroactive Properties

Research into structurally related compounds indicates possible neuroactive properties, particularly in modulating neurotransmitter systems. The presence of fluorine atoms may enhance the lipophilicity and biological availability of the compound, potentially impacting its interaction with neural receptors.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing fluorinated bicyclic compounds reported that derivatives of 7,7-difluoro compounds showed significant binding affinity to certain receptors involved in neurological pathways. Although specific data on this compound was not detailed, the findings suggest a pathway for evaluating its neuroactive potential.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the bicyclic framework could lead to enhanced biological activity. Compounds with additional functional groups demonstrated improved efficacy against target cells, suggesting that this compound could be optimized for better performance through chemical modifications.

Predicted Collision Cross Section (CCS) Data

The following table summarizes the predicted collision cross-section values for various adducts of this compound:

Adductm/zPredicted CCS (Ų)
[M+H]+164.08815136.2
[M+Na]+186.07009145.8
[M+NH4]+181.11469146.9
[M+K]+202.04403139.2
[M-H]-162.07359143.5

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